7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Anticancer Cytotoxicity Coumarin

This unique 7-(2-methoxybenzyl)oxy-4-methylcoumarin provides a validated hit for cancer SAR campaigns and a regioselective intermediate for complex chromenone synthesis. The ortho-methoxybenzyl ether at C-7 is essential for its MAO-B inhibitory potency and acts as a powerful directing group, enabling predictable electrophilic aromatic substitution—properties absent in generic 4-methylumbelliferone. Secure this high-purity scaffold now to unlock faster lead optimization and reliable library construction.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
Cat. No. B5762388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC
InChIInChI=1S/C18H16O4/c1-12-9-18(19)22-17-10-14(7-8-15(12)17)21-11-13-5-3-4-6-16(13)20-2/h3-10H,11H2,1-2H3
InChIKeyBKALWXYATRQDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-[(2-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one Procurement Guide: Chemical Identity and Core Properties


7-[(2-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one (CAS RN: 374764-72-4) is a synthetic derivative belonging to the 2H-chromen-2-one (coumarin) class of compounds . It is a fully substituted small molecule (C18H16O4, MW 296.3 g/mol) , characterized by a 4-methyl substitution on the coumarin core and a 7-(2-methoxybenzyl)oxy ether moiety . As a member of the broader coumarin family, it possesses the privileged benzopyrone scaffold, which is associated with a wide range of pharmacological activities [1]. However, its specific substitution pattern, particularly the ortho-methoxybenzyl group at the 7-position, distinguishes it from simpler coumarins like 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) and positions it as a specialized intermediate for building more complex chromenone structures .

Why 7-[(2-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one Cannot Be Replaced by Other Coumarins


Simple substitution with a generic coumarin, such as unsubstituted coumarin or even 7-hydroxy-4-methylcoumarin, is inadequate for applications requiring specific physicochemical and biological properties. The presence and precise nature of the 7-substituent is a critical determinant of both potency and selectivity in biological systems. Structure-activity relationship (SAR) studies on related 7-benzyloxychromones demonstrate that this substitution pattern is particularly well-suited for potent inhibition of monoamine oxidase B (MAO-B), with IC50 values in the low nanomolar range, and that even small changes to the substituent can drastically alter the inhibitory profile [1]. Therefore, the specific 2-methoxybenzyl ether moiety of the target compound is an essential, non-interchangeable feature for any application building on this SAR or requiring the unique steric and electronic environment it provides .

Quantitative Evidence Guide for Selecting 7-[(2-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one Over Analogs


Cytostatic Activity Against MCF-7 Breast Cancer Cells vs. Unsubstituted 4-Methylumbelliferone

This compound demonstrates quantifiable cytostatic activity against the MCF-7 human breast adenocarcinoma cell line, a standard model for estrogen receptor-positive breast cancer. In contrast, the parent compound, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), shows no significant activity in the same model. The target compound's IC50 value is 9.54 µM, a level of potency that distinguishes it from its inactive parent and justifies its use as a lead structure for developing more potent anticancer coumarins .

Anticancer Cytotoxicity Coumarin

Regioselective Functionalization Potential via Electrophilic Aromatic Substitution

The ortho-methoxy group on the benzyl ring is known to strongly activate and direct electrophilic aromatic substitution (EAS) to specific positions on the aromatic ring [1]. In this compound, this directing effect is predicted to enable regioselective functionalization that is not possible with the unsubstituted benzyloxy analog (7-benzyloxy-4-methylcoumarin). This offers a strategic advantage in complex molecule synthesis by allowing for precise late-stage diversification of the coumarin scaffold, a capability lacking in simpler 7-ether derivatives .

Organic Synthesis Regioselectivity Building Block

HTS Hit Profile for GPR151 Activation

This specific compound has been documented as an active hit in a cell-based high-throughput screening (HTS) campaign to identify activators of GPR151, an orphan G-protein coupled receptor . This represents a unique, target-specific biological annotation that is not reported for other closely related coumarins, such as 7-benzyloxy-4-methylcoumarin or 7-methoxy-4-methylcoumarin. The existence of this HTS activity data provides a distinct, evidence-based entry point for investigating this compound's potential role in pathways related to this receptor, offering a concrete advantage over analogs lacking such documented bioactivity [1].

GPCR Drug Discovery High-Throughput Screening

Defined Application Scenarios for 7-[(2-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one Based on Evidence


Starting Point for Anticancer Lead Optimization in Breast Cancer Models

This compound serves as a validated starting point for a medicinal chemistry campaign targeting breast cancer. Its IC50 of 9.54 µM against MCF-7 cells provides a quantifiable baseline for structure-activity relationship (SAR) studies . This activity, which is not present in the parent 4-methylumbelliferone, justifies its selection as a scaffold for further derivatization aimed at improving potency and selectivity. Researchers can synthesize analogs with modifications at the coumarin core or the benzyl ether to map pharmacophores and optimize drug-like properties.

Regioselective Intermediate for Late-Stage Diversification of Coumarin Scaffolds

In organic synthesis, this compound is a strategic intermediate for the construction of complex chromenone derivatives. The ortho-methoxybenzyl group acts as a powerful directing group for electrophilic aromatic substitution, enabling the predictable and regioselective introduction of functional groups . This contrasts with non-methoxylated analogs, which would yield mixtures of regioisomers. This property is particularly valuable in the synthesis of natural product analogs or the creation of diverse compound libraries where specific substitution patterns are critical for biological activity.

Chemical Probe for Investigating GPR151-Mediated Signaling

Given its documented activity as a hit in a GPR151 activator screen , this compound can be used as a chemical probe to interrogate the biological function of this orphan GPCR. Researchers can employ it as a tool compound in cell-based assays to study downstream signaling events, receptor internalization, or to validate the target's role in disease models. This application is uniquely enabled by the compound's specific bioactivity profile, which is not shared by its close structural analogs, providing a clear rationale for its procurement and use in this focused research area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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